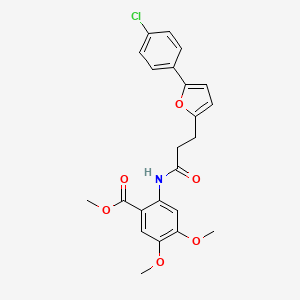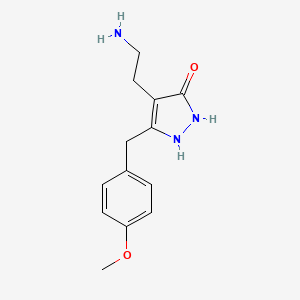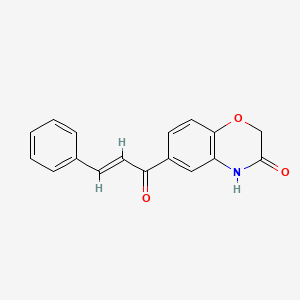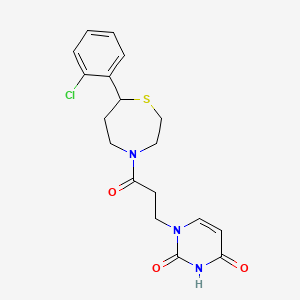![molecular formula C22H22ClFN4O3 B2525609 3-[1-(4-chloro-2-méthoxybenzoyl)pipéridin-4-yl]-4-[(4-fluorophényl)méthyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775536-13-4](/img/structure/B2525609.png)
3-[1-(4-chloro-2-méthoxybenzoyl)pipéridin-4-yl]-4-[(4-fluorophényl)méthyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" is a heterocyclic molecule that appears to be structurally related to various bioactive compounds discussed in the provided papers. These papers describe the synthesis and biological activities of compounds with similar structural features, such as a 1,2,4-triazole ring, a piperidine moiety, and substituted benzoyl groups, which are often associated with pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, the synthesis of benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid involves the substitution of the piperidine ring and subsequent binding assays to determine affinity for 5-HT4 receptors . Another study describes the synthesis of novel heterocyclic compounds starting from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, leading to various derivatives with potential lipase and α-glucosidase inhibition . These methods may be relevant to the synthesis of the compound , suggesting a complex synthetic route that may involve condensation reactions, cyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and molecular modeling. For example, the crystal structure of a bioactive heterocycle was determined, revealing intermolecular hydrogen bonds and a chair conformation of the piperidin-1-yl-ethyl ring . Similarly, the structure of a triazole derivative was analyzed using single crystal XRD and DFT calculations, showing a thione conformation . These studies indicate that the compound of interest may also exhibit a complex three-dimensional structure with specific conformational characteristics that could be crucial for its biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored in the context of their biological activities. The benzoates mentioned in one study were tested as 5-HT4 receptor agonists and antagonists, demonstrating the importance of the ester function and the impact of substituents on the piperidine ring on pharmacological profiles . Another paper discusses the aminomethylation of triazole derivatives, leading to Mannich bases with significant enzyme inhibition activities . These findings suggest that the compound may also participate in various chemical reactions that modulate its biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using spectroscopic methods and elemental analysis. Compounds with a triazole core and substituted benzyl groups have been characterized by IR, 1H NMR, 13C NMR, and mass spectral studies . The solubility, melting points, and stability of these compounds can influence their biological activity and potential as therapeutic agents. The compound "5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one" is likely to have similar properties that would need to be thoroughly investigated to understand its pharmacokinetic and pharmacodynamic profiles.
Applications De Recherche Scientifique
Activité antibactérienne
Le composé a été étudié pour ses propriétés antimicrobiennes. Dans une étude de Prashanth et al., de nouveaux échafaudages de benzimidazole pontés par la benzophénone substituée par l'indole ont été synthétisés. Parmi ces composés, 11b, 11e, 11f et 11h ont présenté une activité antimicrobienne puissante contre les souches testées. Ces composés ont également été soumis à des études in silico, où ils se sont avérés interagir avec FtsZ, une protéine fonctionnelle clé de la division cellulaire bactérienne .
Potentiel antifongique
Les composés contenant de l'imidazole, y compris les benzimidazoles, ont été explorés pour leurs propriétés antifongiques. Bien que des données spécifiques sur l'activité antifongique de ce composé ne soient pas facilement disponibles, le groupement imidazole est connu pour être pertinent dans le contexte du développement de médicaments antifongiques .
Antagonisme TRPV1
Dans une étude séparée, un composé benzimidazole apparenté (6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-méthyl-pipérazin-1-yl]-1H-benzoimidazole) a démontré une activité antagoniste TRPV1 puissante avec une valeur IC50 de 104 nM. Les antagonistes TRPV1 sont d'intérêt en raison de leurs applications potentielles dans la gestion de la douleur et d'autres domaines thérapeutiques .
Propriétés
IUPAC Name |
3-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O3/c1-31-19-12-16(23)4-7-18(19)21(29)27-10-8-15(9-11-27)20-25-26-22(30)28(20)13-14-2-5-17(24)6-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHYQGFEFONJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B2525526.png)
![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2525527.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2525529.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2525531.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525532.png)


![(2E)-3-[4-(methylsulfanyl)phenyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2525541.png)

![4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2525545.png)
![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)

![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525549.png)